![molecular formula C13H11LiO2S B14664747 Lithium, [phenyl(phenylsulfonyl)methyl]- CAS No. 51346-95-3](/img/structure/B14664747.png)
Lithium, [phenyl(phenylsulfonyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium, [phenyl(phenylsulfonyl)methyl]- is an organolithium compound that plays a significant role in organic synthesis. This compound is known for its ability to form carbon-carbon bonds, making it a valuable reagent in various chemical reactions. It is commonly used as a nucleophile in organic synthesis, facilitating the formation of complex molecular structures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Lithium, [phenyl(phenylsulfonyl)methyl]- typically involves the reaction of a phenyl halide with lithium metal. The reaction can be represented as follows: [ \text{X-Ph} + 2\text{Li} \rightarrow \text{Ph-Li} + \text{LiX} ] where X represents a halogen such as bromine or iodine . Another method involves the metal-halogen exchange reaction: [ \text{n-BuLi} + \text{X-Ph} \rightarrow \text{n-BuX} + \text{Ph-Li} ]
Industrial Production Methods
Industrial production of Lithium, [phenyl(phenylsulfonyl)methyl]- often employs large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of solvents such as tetrahydrofuran (THF) or diethyl ether is common to stabilize the organolithium compound during the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium, [phenyl(phenylsulfonyl)methyl]- undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Replaces halogens in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with other organic groups.
Common Reagents and Conditions
Common reagents used in reactions with Lithium, [phenyl(phenylsulfonyl)methyl]- include carbonyl compounds, halides, and other electrophiles. The reactions are typically carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen .
Major Products Formed
The major products formed from reactions involving Lithium, [phenyl(phenylsulfonyl)methyl]- include alcohols, substituted aromatic compounds, and complex organic molecules with multiple carbon-carbon bonds .
Wissenschaftliche Forschungsanwendungen
Lithium, [phenyl(phenylsulfonyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug synthesis and development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism by which Lithium, [phenyl(phenylsulfonyl)methyl]- exerts its effects involves the formation of a carbanion, which acts as a nucleophile. This nucleophilic character allows it to attack electrophilic centers in other molecules, facilitating the formation of new chemical bonds. The molecular targets and pathways involved include carbonyl compounds and halides, where the compound participates in nucleophilic addition and substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyllithium: Another organolithium compound with similar nucleophilic properties.
Phenylsodium: Similar in reactivity but less commonly used due to its higher reactivity and instability.
Phenylmagnesium Bromide (Grignard Reagent): Used in similar reactions but involves magnesium instead of lithium.
Uniqueness
Lithium, [phenyl(phenylsulfonyl)methyl]- is unique due to its high reactivity and stability compared to other organolithium compounds. Its ability to form stable intermediates and participate in a wide range of reactions makes it a valuable reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
51346-95-3 |
|---|---|
Molekularformel |
C13H11LiO2S |
Molekulargewicht |
238.3 g/mol |
IUPAC-Name |
lithium;benzenesulfonylmethylbenzene |
InChI |
InChI=1S/C13H11O2S.Li/c14-16(15,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12;/h1-11H;/q-1;+1 |
InChI-Schlüssel |
DSBQDSIHFCDJQO-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C1=CC=C(C=C1)[CH-]S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


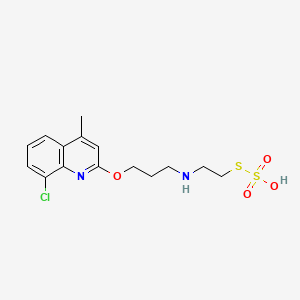
![2-[3-[3-Thiazolidinyl]propoxy]-4-[trifluoromethyl]quinoline](/img/structure/B14664671.png)

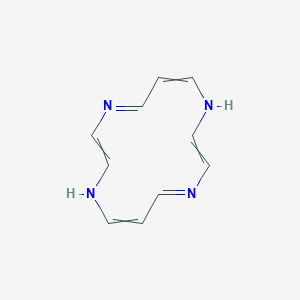
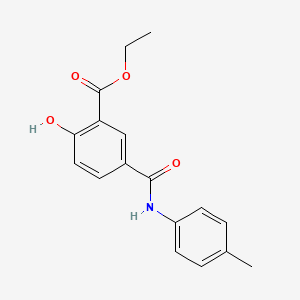
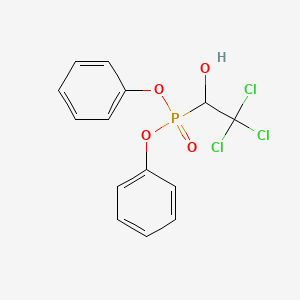
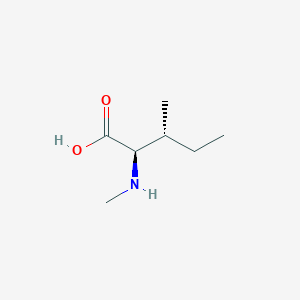
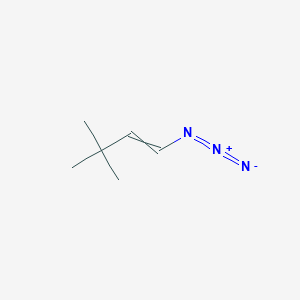

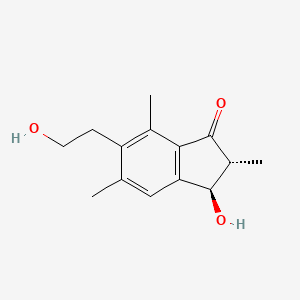

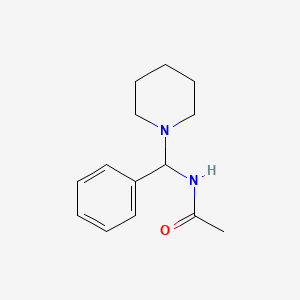
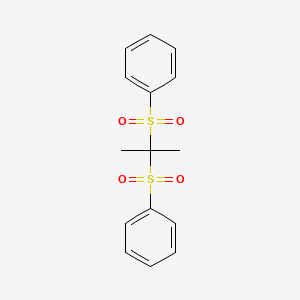
![8-Methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B14664767.png)
